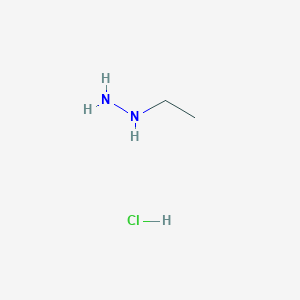

Ethylhydrazine hydrochloride

概要

説明

Ethylhydrazine hydrochloride is a chemical compound with the molecular formula C2H9ClN2. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by an ethyl group. This compound is typically found as a pale yellow solid and is known for its applications in organic synthesis and as an intermediate in pharmaceutical manufacturing .

準備方法

Synthetic Routes and Reaction Conditions: Ethylhydrazine hydrochloride can be synthesized through several methods. One common approach involves the alkylation of hydrazine with ethyl halides under controlled conditions. Another method includes the use of diethyl sulfate for alkylation, although this can produce diethylhydrazine as a by-product, which requires careful separation to obtain high-purity ethylhydrazine .

Industrial Production Methods: In industrial settings, continuous flow microreactors are employed for the efficient production of ethylhydrazine. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

化学反応の分析

Types of Reactions: Ethylhydrazine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azines or other nitrogen-containing compounds.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: It participates in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed:

Oxidation: Formation of azines and other nitrogenous compounds.

Reduction: Formation of simpler hydrazine derivatives.

Substitution: Formation of various substituted hydrazines.

科学的研究の応用

Chemical Synthesis

Ethylhydrazine hydrochloride serves as a crucial reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. Its utility stems from its nucleophilic properties, which allow it to react with electrophiles effectively.

Key Reactions

- Formation of Indazoles : this compound is used to synthesize 1-ethyl-1H-indazoles, which have applications in medicinal chemistry due to their biological activity .

- Condensation Reactions : It participates in condensation reactions with α,β-unsaturated ketones, leading to the formation of hydrazones and other derivatives .

Pharmaceutical Applications

This compound has potential applications in drug development due to its structural properties that facilitate interactions with biological targets.

Case Studies

- Anticancer Activity : Research indicates that derivatives of ethylhydrazine exhibit anticancer properties. For instance, compounds synthesized from ethylhydrazine have shown efficacy against specific cancer cell lines, highlighting its potential as a lead compound in cancer therapy .

- Antimicrobial Properties : Studies have demonstrated that certain hydrazine derivatives possess antimicrobial activity, making this compound a candidate for developing new antibiotics .

Energetic Materials

In the field of energetic materials, this compound is explored for its potential in propellant formulations due to its high nitrogen content and energetic properties.

Performance Metrics

- Specific Impulse Values : The energetic performance of hydrazines, including ethylhydrazine derivatives, is characterized by specific impulse (Isp) values comparable to conventional propellants like monomethylhydrazine (MMH) when formulated appropriately .

| Compound Type | Specific Impulse (Isp) | Sensitivity (Impact) | Thermal Stability |

|---|---|---|---|

| Ethylhydrazine Derivative | 250-300 s | Low | Moderate |

| Monomethylhydrazine | 300-340 s | Moderate | High |

Toxicological Profile

- Acute Toxicity : The compound exhibits acute toxicity upon ingestion or skin contact. It is essential to follow safety guidelines during laboratory handling .

- Environmental Impact : Studies indicate no significant evidence of endocrine-disrupting properties or chronic effects from long-term exposure; however, environmental precautions are advised due to its toxicity profile .

作用機序

The mechanism of action of ethylhydrazine hydrochloride involves its interaction with various molecular targets. It can act as a nucleophile, participating in nucleophilic addition and substitution reactions. In biological systems, it can modify proteins and enzymes, affecting their activity and function. The exact pathways and molecular targets depend on the specific application and context of its use .

類似化合物との比較

Ethylhydrazine hydrochloride can be compared with other hydrazine derivatives such as:

Hydrazine: The parent compound, which lacks the ethyl group.

Methylhydrazine: A similar compound where the ethyl group is replaced by a methyl group.

Phenylhydrazine: A derivative where the ethyl group is replaced by a phenyl group.

Uniqueness: this compound is unique due to its specific reactivity and applications in organic synthesis and pharmaceutical manufacturing. Its ethyl group provides distinct chemical properties compared to other hydrazine derivatives, making it valuable in specific synthetic routes and industrial processes .

生物活性

Ethylhydrazine hydrochloride (CAS Number: 18413-14-4) is a synthetic compound primarily used in biochemical research and pharmaceutical applications. Its molecular formula is with a molecular weight of 96.56 g/mol. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.

This compound functions as a reactive reagent in various biochemical contexts. It is known for its role in protein labeling and active site mapping, particularly in the synthesis of pyrazole derivatives. The compound's reactivity can be attributed to its hydrazine functional group, which participates in nucleophilic reactions, enabling it to interact with electrophilic sites on biomolecules.

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of hydrazines, including ethylhydrazine, possess antimicrobial activity against various pathogens. This activity is often attributed to their ability to disrupt cellular processes in microorganisms.

- Antitumor Effects : Research indicates that this compound may have cytotoxic effects on cancer cells. For instance, a study reported that exposure to ethylhydrazine at a concentration of 0.0125% in drinking water resulted in a significant incidence (38%) of vascular tumors in Swiss albino mice .

- DNA Interaction : Ethylhydrazine has been studied for its ability to bind DNA, which can lead to mutagenic effects. Such interactions are critical for understanding its potential risks as well as its therapeutic applications.

Case Studies and Research Findings

- Antitumor Activity : A notable study by Antonini et al. (2001) explored the synthesis of novel compounds based on ethylhydrazine and their antitumor cytotoxicity. The findings suggested that specific derivatives could effectively bind to DNA and exhibit selective toxicity towards cancer cells .

- Mutagenicity Assessment : Research conducted by Toth et al. demonstrated that this compound induced vascular tumors in animal models, highlighting its potential as a mutagenic agent . This underscores the need for careful handling and consideration of safety protocols when working with this compound.

- Protein Interaction Studies : this compound has been utilized in studies aimed at understanding protein interactions and enzyme mechanisms. For instance, Ator et al. (1989) investigated the inactivation of horseradish peroxidase by alkylhydrazines, including ethylhydrazine, revealing insights into enzyme inhibition pathways .

Data Table: Summary of Biological Activities

| Biological Activity | Description | Reference |

|---|---|---|

| Antimicrobial | Exhibits activity against various pathogens | Aiello et al., 2000 |

| Antitumor | Induces vascular tumors in Swiss albino mice at low concentrations | Toth et al., 1974 |

| DNA Binding | Binds to DNA, potentially leading to mutagenic effects | Antonini et al., 2001 |

| Protein Inhibition | Inhibits enzymes such as horseradish peroxidase | Ator et al., 1989 |

Safety and Handling Considerations

This compound is classified as a hazardous material due to its acute toxicity and potential carcinogenic effects. Safety data sheets recommend using appropriate personal protective equipment (PPE) when handling this compound, including gloves and eye protection. It is essential to store the compound under controlled conditions to prevent degradation and minimize exposure risks.

特性

IUPAC Name |

ethylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2.ClH/c1-2-4-3;/h4H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKEHVMZPBBGBAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0020608 | |

| Record name | Ethylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18413-14-4 | |

| Record name | Hydrazine, ethyl-, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18413-14-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018413144 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylhydrazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0020608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHYLHYDRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9EZ1T7X9Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What does the research tell us about the potential long-term effects of ethylhydrazine hydrochloride exposure?

A1: The research demonstrates that chronic, low-dose exposure to this compound in drinking water led to a significant increase in lung and blood vessel tumors in mice []. This suggests that this compound has carcinogenic potential and highlights the importance of understanding its long-term effects on living organisms.

Q2: What types of tumors were observed in mice exposed to this compound?

A2: The study observed both benign and malignant tumor development in the mice. Specifically, adenomas and adenocarcinomas were found in the lungs, while angiomas and angiosarcomas were present in blood vessels []. This information is crucial for understanding the potential health risks associated with this compound exposure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。